H-Asp-phe-NH2
Overview
Description
Mechanism of Action
Target of Action
H-Asp-Phe-NH2, also known as D-Aspartylphenylalanine, is a dipeptide that is structurally related to a family of peptides known as tachykinins .
Mode of Action
It’s known that tachykinins, including substance p, act mainly by activating neurokinin receptors . These receptors are G protein-coupled receptors, and their activation leads to a variety of biological responses . It’s plausible that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Tachykinins, including substance P, have been shown to be involved in various steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events
Pharmacokinetics
It’s known that peptides can be prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . These methods could potentially influence the bioavailability of this compound.
Result of Action
Tachykinins, including substance p, have been shown to elicit a variety of biological responses, including stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses . It’s plausible that this compound might have similar effects due to its structural similarity to tachykinins.
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the self-assembly of peptides into nanostructures and hydrogels, a process that could potentially be relevant for this compound, can be influenced by environmental factors . .
Biochemical Analysis
Biochemical Properties
H-Asp-phe-NH2 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme angiotensin-converting enzyme (ACE), which cleaves the dipeptide from larger peptide substrates . This interaction is crucial for regulating blood pressure and fluid balance in the body. Additionally, this compound can participate in self-assembly processes, forming nanostructures through π-π stacking interactions . These interactions highlight the compound’s versatility in biochemical contexts.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of the cholecystokinin-2 receptor (CCK2R), which plays a role in gastrointestinal function and appetite regulation . By modulating CCK2R activity, this compound can impact cellular signaling and metabolic processes, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules and its ability to modulate enzyme activity. The compound can bind to receptors such as CCK2R, influencing their conformation and activity . Additionally, this compound can participate in self-assembly processes, forming nanostructures that can encapsulate and release therapeutic agents . These molecular interactions and structural properties contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, affecting its biological activity . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity and influencing metabolic processes . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular function . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. One key pathway involves its cleavage by ACE, which regulates the levels of the dipeptide in the body . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with transporters that facilitate its uptake and distribution across cellular membranes . Additionally, this compound can accumulate in specific tissues, influencing its localization and biological activity. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. Understanding its subcellular localization is crucial for elucidating its mechanisms of action and optimizing its use in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Asp-phe-NH2 can be synthesized using enzymatic esterification and transesterification methods. One common approach involves the use of a metalloprotease (thermolysin) in water-glycerol mixtures under thermodynamic control conditions . Another method involves the coupling of N-protected aspartic acid with phenylalanine amide using specific endopeptidases .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
H-Asp-phe-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the dipeptide.
Reduction: Reduced forms of the dipeptide.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
H-Asp-phe-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of artificial sweeteners and as a building block for more complex peptides
Comparison with Similar Compounds
Similar Compounds
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2: An eight-membered oligopeptide with similar structural features.
Asp-Phe-OMe: A methyl ester derivative of H-Asp-phe-NH2.
Uniqueness
This compound is unique due to its specific amino acid sequence and the presence of an amide group. This structure confers distinct chemical and biological properties, making it a valuable compound for various research applications.
Conclusion
This compound is a versatile dipeptide with significant potential in scientific research. Its unique structure and properties make it a valuable tool for studying peptide chemistry, biology, and potential therapeutic applications.
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-9(7-11(17)18)13(20)16-10(12(15)19)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H2,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAUJSXYKQJSSO-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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